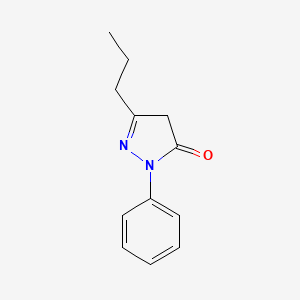

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is an organic compound with the molecular formula C12H14N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .

作用机制

Target of Action

The primary target of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one (hereafter referred to as the compound) is the Transforming Growth Factor-beta 2 (TGF-β2) protein . TGF-β2 is a cytokine involved in cell proliferation, differentiation, and other functions in most cells .

Mode of Action

The compound interacts with TGF-β2, reducing its expression levels . This interaction affects the Sma and Mad protein (SMAD) signaling pathway, including TGF-β2, SMADs, and the inhibition of nuclear translocation of SMADs . It also impacts non-SMAD pathway proteins, including p-extracellular, regulated protein kinases (ERK) 1/2, or p-c-Jun N-terminal kinase (JUN) .

Biochemical Pathways

The compound’s interaction with TGF-β2 affects the SMAD signaling pathway, a critical pathway in the regulation of cell growth and differentiation . By reducing the expression levels of TGF-β2, the compound disrupts the normal functioning of this pathway, leading to downstream effects on cell proliferation and differentiation .

Result of Action

The compound’s action results in reduced expression levels of TGF-β2 . This leads to changes in the SMAD signaling pathway and non-SMAD pathway proteins, affecting cell proliferation and differentiation . The compound has shown potential anti-Posterior Capsular Opacification (PCO) activity in a TGF-β2-induced fibrogenesis SRA01/04 cell model .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent alkylation with propyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization and alkylation steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can convert the compound into its hydrazine derivatives.

Substitution: The phenyl and propyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .

科学研究应用

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound exhibits biological activities such as anti-inflammatory and analgesic properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

相似化合物的比较

Similar Compounds

- 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

- 4-Ethyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

- 4-Acetyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the phenyl group at the 2-position differentiates it from other pyrazolones and contributes to its unique reactivity and biological activity .

生物活性

2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also known as TSE, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 206.26 g/mol

- CAS Number : 29211-43-6

The compound's biological activity is primarily attributed to its structural similarity to other pharmacologically active compounds, particularly pirfenidone. It exhibits various mechanisms that contribute to its therapeutic potential, including anti-fibrotic and anti-inflammatory effects.

1. Anti-Fibrotic Activity

Recent studies have demonstrated that this compound possesses significant anti-fibrotic properties. In a study focusing on posterior capsule opacification (PCO) following cataract surgery, TSE was evaluated for its ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells. The results indicated that TSE effectively reduced fibrotic responses, suggesting its potential as a therapeutic agent in preventing PCO .

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazolone derivatives, including TSE. A study reported that various synthesized derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on TSE's antimicrobial efficacy is limited, the broader class of pyrazolone compounds shows promise in this area .

3. Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related damage in cells. While direct studies on TSE are sparse, related compounds within the pyrazolone family have demonstrated significant antioxidant capabilities.

Study on Anti-PCO Activity

In a controlled laboratory setting, the anti-PCO activity of TSE was assessed using SRA01/04 lens epithelial cells exposed to TGF-β2. The study found that TSE significantly inhibited the expression of fibrotic markers compared to untreated controls. This suggests a promising application for TSE in ocular therapeutics .

Antimicrobial Evaluation

A comprehensive evaluation of various pyrazolone derivatives revealed that certain modifications enhanced their antimicrobial activity. Although specific data on TSE was not highlighted, the findings indicate that structural variations can influence biological efficacy significantly .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 206.26 g/mol |

| CAS Number | 29211-43-6 |

| Anti-Fibrotic Efficacy | Significant (in vitro) |

| Antimicrobial Activity | Promising (varies with derivatives) |

属性

IUPAC Name |

2-phenyl-5-propyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-10-9-12(15)14(13-10)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQSVRLYPGKQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-43-6 |

Source

|

| Record name | 1-phenyl-3-propyl-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。